molecular formula C20H17N B11848511 1-Benzyl-3-methyl-9H-indeno[2,1-C]pyridine CAS No. 62578-41-0

1-Benzyl-3-methyl-9H-indeno[2,1-C]pyridine

Cat. No.: B11848511
CAS No.: 62578-41-0
M. Wt: 271.4 g/mol
InChI Key: PUFKOTFZODWIJC-UHFFFAOYSA-N
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Description

1-Benzyl-3-methyl-9H-indeno[2,1-C]pyridine is a heterocyclic compound that belongs to the indeno[2,1-C]pyridine family. This compound is characterized by its unique structure, which includes a benzyl group attached to the nitrogen atom of the pyridine ring and a methyl group at the third position of the indeno ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-3-methyl-9H-indeno[2,1-C]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 1-benzyl-3-methylindene with pyridine in the presence of a catalyst. The reaction conditions often require elevated temperatures and inert atmospheres to prevent unwanted side reactions .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-3-methyl-9H-indeno[2,1-C]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Benzyl-3-methyl-9H-indeno[2,1-C]pyridine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Benzyl-3-methyl-9H-indeno[2,1-C]pyridine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

62578-41-0

Molecular Formula

C20H17N

Molecular Weight

271.4 g/mol

IUPAC Name

1-benzyl-3-methyl-9H-indeno[2,1-c]pyridine

InChI

InChI=1S/C20H17N/c1-14-11-18-17-10-6-5-9-16(17)13-19(18)20(21-14)12-15-7-3-2-4-8-15/h2-11H,12-13H2,1H3

InChI Key

PUFKOTFZODWIJC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(CC3=CC=CC=C32)C(=N1)CC4=CC=CC=C4

Origin of Product

United States

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